molecular formula C8H14O3S B13972305 (Bicyclo[2.2.1]heptan-1-yl)methanesulfonic acid CAS No. 57017-86-4

(Bicyclo[2.2.1]heptan-1-yl)methanesulfonic acid

Cat. No.: B13972305
CAS No.: 57017-86-4
M. Wt: 190.26 g/mol
InChI Key: GMQBTYDSNWTPBJ-UHFFFAOYSA-N
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Description

(Bicyclo[221]heptan-1-yl)methanesulfonic acid is a chemical compound characterized by its bicyclic structure, which includes a heptane ring fused with a methanesulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Bicyclo[2.2.1]heptan-1-yl)methanesulfonic acid typically involves the reaction of bicyclo[2.2.1]heptane derivatives with methanesulfonic acid. One common method includes the oxidation of bicyclo[2.2.1]heptane derivatives followed by sulfonation using methanesulfonic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation and sulfonation processes, utilizing advanced chemical reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the bicyclic structure while achieving efficient sulfonation .

Chemical Reactions Analysis

Types of Reactions

(Bicyclo[2.2.1]heptan-1-yl)methanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, reduced bicyclic compounds, and substituted bicyclo[2.2.1]heptane derivatives .

Scientific Research Applications

(Bicyclo[2.2.1]heptan-1-yl)methanesulfonic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Bicyclo[2.2.1]heptan-1-yl)methanesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group plays a crucial role in binding to active sites, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

1-bicyclo[2.2.1]heptanylmethanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3S/c9-12(10,11)6-8-3-1-7(5-8)2-4-8/h7H,1-6H2,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQBTYDSNWTPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C2)CS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594302
Record name (Bicyclo[2.2.1]heptan-1-yl)methanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57017-86-4
Record name (Bicyclo[2.2.1]heptan-1-yl)methanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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